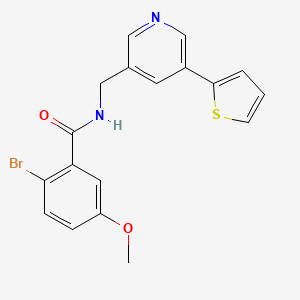
2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a bromo group, a methoxy group, a pyridine ring, a thiophene ring, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a thiophene ring, both of which are aromatic. The bromo and methoxy groups are likely to be attached to the pyridine ring, while the amide group is likely to be connected to the thiophene ring via a methylene bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromo and methoxy groups could influence its polarity and solubility. The aromatic rings could contribute to its stability and reactivity .科学的研究の応用
Antiviral Activity
Research into antiviral compounds has led to the development of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups. These compounds, upon alkylation and subsequent treatments, yield N1- and O6-regioisomers with phosphonic acids. Although their effectiveness against DNA viruses like herpes simplex and cytomegalovirus is limited, certain derivatives have shown significant inhibition against retrovirus replication in cell cultures. This highlights a potential antiviral application pathway for similar compounds, including 2-bromo-5-methoxy derivatives, in combating retroviral infections (Hocková et al., 2003).
Enamine Chemistry
Enamino-thiones, with varied substitutions including bromo and methoxy groups, have been synthesized and explored for their potential in organic synthesis. These compounds undergo alkylation, leading to S-alkylated iminium iodides. The study of these reactions and the stereochemistry of the resulting compounds provides a foundational understanding of the chemical behavior of bromo-methoxy derivatives in synthetic applications (Rasmussen et al., 1981).
Radiosynthesis for Receptor Studies
The radiosynthesis of compounds with high affinity for specific receptors, such as 5HT2-receptors, involves the strategic placement of bromo and methoxy groups. These synthesized ligands, through radioiodination, facilitate the study of receptor binding and dynamics in vivo, contributing to our understanding of receptor-mediated processes and potential therapeutic targets (Mertens et al., 1994).
Synthesis of Complex Molecules
The efficient synthesis of complex molecules, such as dopamine and serotonin receptor antagonists, often involves bromo and methoxy substitutions. These synthetic routes, including regioselective bromination and functionalization, provide access to compounds with significant biological activity. Such methodologies underscore the importance of bromo-methoxy derivatives in the synthesis of pharmacologically relevant molecules (Hirokawa et al., 2000).
Antibacterial Compounds from Marine Algae
Marine algae, like Rhodomela confervoides, have been found to produce bromophenols with significant antibacterial activity. These natural products, containing bromo and methoxy groups, offer a promising avenue for the development of new antibacterial agents. The exploration of such compounds expands the potential applications of bromo-methoxy derivatives in addressing bacterial resistance (Xu et al., 2003).
作用機序
Target of Action
The compound “2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide” contains a thiophene ring. Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Compounds containing thiophene rings often interact with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
将来の方向性
特性
IUPAC Name |
2-bromo-5-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-23-14-4-5-16(19)15(8-14)18(22)21-10-12-7-13(11-20-9-12)17-3-2-6-24-17/h2-9,11H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKJJIOSMIVUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

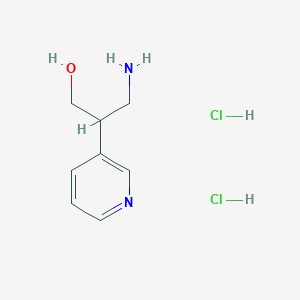
![2-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2564730.png)
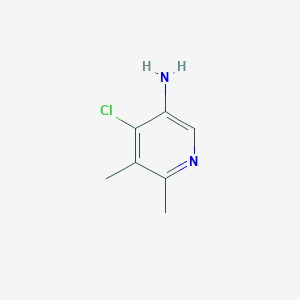
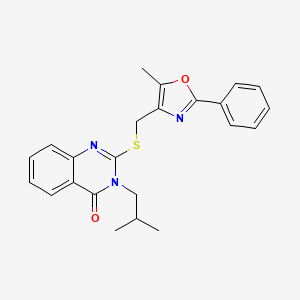
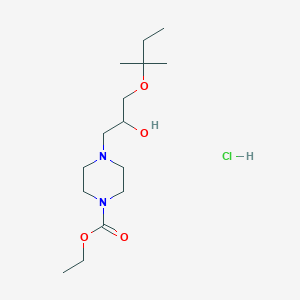
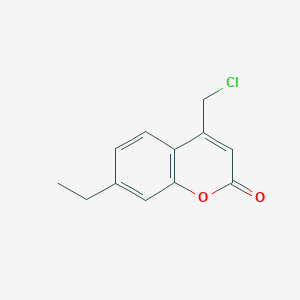
![[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2564739.png)
![4-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2564740.png)

![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)
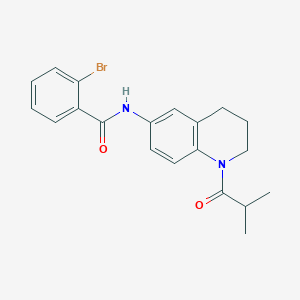

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}pentanamide](/img/structure/B2564747.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564751.png)